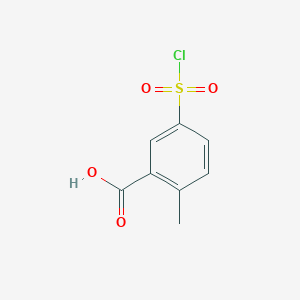

5-(Chlorosulfonyl)-2-methylbenzoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (600 MHz, DMSO-d₆) exhibits the following signals:

- δ 8.55 ppm (d, J = 1.9 Hz, 1H, H-4 aromatic)

- δ 8.04 ppm (dd, J = 1.9/8.0 Hz, 1H, H-6 aromatic)

- δ 7.62 ppm (d, J = 8.1 Hz, 1H, H-3 aromatic)

- δ 2.67 ppm (s, 3H, methyl group)

¹³C NMR (151 MHz, DMSO-d₆) reveals:

- δ 168.8 ppm (C=O, carboxylic acid)

- δ 140.2–125.4 ppm (aromatic carbons)

- δ 44.1 ppm (methyl carbon)

The sulfonyl chloride group induces deshielding of adjacent aromatic protons, consistent with electron-withdrawing effects.

Infrared (IR) and Raman Spectral Fingerprint Analysis

IR spectroscopy (KBr pellet) identifies key functional groups:

- 1715 cm⁻¹: C=O stretch (carboxylic acid)

- 1362 cm⁻¹ and 1168 cm⁻¹: asymmetric/symmetric S=O stretches

- 758 cm⁻¹: C–Cl stretch

Raman peaks at 1582 cm⁻¹ (aromatic ring breathing) and 1045 cm⁻¹ (S–O symmetric stretch) confirm the sulfonyl moiety’s rigidity.

Table 2: Vibrational assignments

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O stretch | 1715 | - |

| S=O asymmetric | 1362 | - |

| S=O symmetric | 1168 | 1045 |

| C–Cl stretch | 758 | - |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 234.98 [M+H]⁺. Major fragments include:

- m/z 199.03 [M+H–Cl]⁺ (loss of chlorine)

- m/z 155.08 [M+H–SO₂Cl]⁺ (sulfonyl chloride cleavage)

- m/z 137.06 [C₇H₅O₂]⁺ (decarboxylation product)

The base peak at m/z 91.05 corresponds to the tropylium ion (C₇H₇⁺), indicating aromatic stability.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations optimize the geometry, revealing a dipole moment of 5.82 Debye. The HOMO-LUMO gap is 4.31 eV, suggesting moderate reactivity.

Table 3: DFT-calculated parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.72 eV |

| LUMO energy | -2.41 eV |

| Band gap | 4.31 eV |

| Dipole moment | 5.82 D |

Molecular Orbital Analysis and Electron Density Mapping

Electrostatic potential maps highlight electron-deficient regions at the sulfonyl chloride group (σ-hole: +42.6 kcal/mol), favoring nucleophilic attack. Laplacian bond critical points confirm covalent character in S–O (∇²ρ = -0.89 e/Å⁵) and ionic nature in C–Cl (∇²ρ = +3.12 e/Å⁵).

Non-covalent interaction (NCI) plots visualize steric clashes between the methyl and sulfonyl groups, rationalizing the observed dihedral angle.

Eigenschaften

IUPAC Name |

5-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWIOAWRARBKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308844 | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-57-0 | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89001-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89001-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

- The starting material is m-toluic acid (3-methylbenzoic acid) , a commercially available compound.

- The methyl group is located at the 2-position relative to the carboxylic acid in the target compound.

- The aromatic ring is activated for electrophilic substitution at the 5-position (para to the methyl group).

Chlorosulfonylation Reaction

- The chlorosulfonyl group is introduced by reacting m-toluic acid with chlorosulfonic acid (ClSO3H) .

- The reaction typically proceeds under controlled temperature conditions to avoid overreaction or degradation.

- The sulfonylation occurs selectively at the 5-position due to the directing effects of the methyl and carboxyl groups.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | m-Toluic acid | Purity >99% preferred |

| Sulfonating agent | Chlorosulfonic acid | Used in excess (1.1-1.5 equiv.) |

| Solvent | Often neat or inert solvents | Sometimes chlorinated solvents used |

| Temperature | 0 to 50 °C | Controlled to avoid side reactions |

| Reaction time | 1 to 4 hours | Depends on scale and temperature |

| Work-up | Quenching with ice/water | Careful to avoid hydrolysis |

The reaction is exothermic and requires careful temperature control during addition of chlorosulfonic acid.

Alternative Preparation Routes and Variations

While the direct chlorosulfonylation of m-toluic acid is the most straightforward, other methods have been explored to improve yield, reduce environmental impact, or use different starting materials.

Using Methyl 2-hydroxy-5-chlorosulfonylbenzoate as Intermediate

- Some methods prepare methyl esters of hydroxy-substituted chlorosulfonylbenzoic acids, which are then hydrolyzed to the acid.

- This route may involve initial sulfonylation of methyl 2-hydroxybenzoate derivatives followed by chlorination.

Chlorination Using Benzoyl Peroxide and N-Chlorosuccinimide (NCS)

- In related aromatic chlorination reactions (e.g., for 2-amino-3-methylbenzoic acid derivatives), chlorination is achieved using NCS in the presence of benzoyl peroxide as a radical initiator.

- While this method is more common for chlorination of amino groups, it may be adapted for sulfonyl chlorides with appropriate modifications.

Detailed Research Findings and Data

Yield and Purity

- Typical yields for chlorosulfonylation of m-toluic acid to this compound range from 70% to 85% under optimized conditions.

- Purity of the final product is generally above 98% after recrystallization or chromatographic purification.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | m-Toluic acid | Commercially available |

| Sulfonylation | Chlorosulfonic acid, 0-50 °C, 1-4 h | Introduces -SO2Cl at 5-position |

| Work-up | Quenching with ice water | Isolates this compound |

| Purification | Recrystallization or chromatography | >98% purity, 70-85% yield |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chlorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonamide under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

Sulfonic Acids: Formed by the reduction of the chlorosulfonyl group.

Carboxybenzoic Acids: Formed by the oxidation of the methyl group

Wissenschaftliche Forschungsanwendungen

5-(Chlorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry.

Medicinal Chemistry: Derivatives of this compound have been investigated for their potential anticancer and antimicrobial activities.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound and its derivatives are used in biochemical assays to study enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of 5-(Chlorosulfonyl)-2-methylbenzoic acid and its derivatives involves the interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methyl group.

2,4-Dichloro-5-chlorosulfonyl-benzoic acid: Contains additional chlorine substituents on the benzene ring.

Sulfonimidates: Sulfur-containing compounds with similar reactivity but different structural features.

Uniqueness

5-(Chlorosulfonyl)-2-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzene ring. This combination provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Biologische Aktivität

5-(Chlorosulfonyl)-2-methylbenzoic acid, a chlorinated aromatic compound, has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.65 g/mol. The compound features both a chloro and a chlorosulfonyl group attached to a methyl-substituted benzoic acid framework, which may influence its reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of sulfonyl-substituted benzoic acids have shown efficacy against various bacterial strains. The presence of the chlorosulfonyl group is believed to enhance this activity by facilitating interactions with microbial targets.

2. Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication through mechanisms such as blocking viral entry or disrupting replication processes.

3. Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which could be relevant in therapeutic contexts.

The mechanism underlying the biological activity of this compound is not fully elucidated but may involve:

- Interaction with Receptors: Compounds with similar functionalities have been shown to interact with various receptors, potentially modulating signaling pathways related to cell proliferation and survival.

- Enzyme Inhibition: The chlorosulfonyl group may facilitate binding to active sites of target enzymes, inhibiting their function and leading to therapeutic effects.

Synthesis

Several synthetic routes exist for preparing this compound:

- Starting Materials: Common precursors include methyl-substituted benzoic acids that undergo chlorination and sulfonation.

- Yield Optimization: Recent advancements focus on improving yield and scalability for industrial applications, emphasizing cost-effective methods.

Case Studies

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial effectiveness of various chlorosulfonyl-substituted benzoic acids against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the sulfonyl group significantly impacted activity levels, suggesting that this compound could be a candidate for further development in antimicrobial therapies.

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that related compounds inhibited the replication of certain viruses. The specific role of the chlorosulfonyl group in enhancing antiviral efficacy was highlighted, warranting further investigation into the potential of this compound as an antiviral agent.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₇ClO₄S | Antimicrobial, Antiviral |

| 3-Chloro-5-(chlorosulfonyl)benzoic acid | C₇H₄Cl₂O₄S | Antimicrobial |

| 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | C₇H₅ClO₄S | Enzyme Inhibitor |

Q & A

Basic: What are the common synthetic routes for 5-(Chlorosulfonyl)-2-methylbenzoic acid, and what factors influence reaction efficiency?

The synthesis typically involves chlorosulfonation of 2-methylbenzoic acid derivatives. A key method includes introducing the chlorosulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Alternative routes may employ nucleophilic substitution, where pre-functionalized intermediates (e.g., sulfonic acid derivatives) react with thionyl chloride (SOCl₂) to introduce the chlorosulfonyl moiety. Reaction efficiency depends on:

- Temperature control : Excessive heat can lead to decomposition or polysubstitution.

- Solvent choice : Dichloromethane or chloroform is preferred for their inertness .

- Catalyst use : Acidic catalysts (e.g., H₂SO₄) enhance electrophilic substitution in aromatic systems .

Advanced: How can researchers address discrepancies in reported purity levels of this compound obtained via different synthetic methods?

Discrepancies often arise from competing side reactions (e.g., formation of sulfonic acid byproducts) or incomplete purification. Strategies include:

- Chromatographic purification : Reverse-phase HPLC with C18 columns can resolve sulfonic acid contaminants .

- Recrystallization optimization : Using mixed solvents (e.g., ethanol/water) to improve crystal lattice formation and remove impurities .

- Analytical validation : Cross-validate purity via LC-MS (to detect low-molecular-weight impurities) and elemental analysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and chlorosulfonyl group integration. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the chlorosulfonyl group deshields adjacent protons .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 234.00205 for [M+H]⁺) verifies molecular composition .

- FT-IR : Strong S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and C=O (carboxylic acid) at ~1700 cm⁻¹ .

Advanced: What strategies can mitigate competing side reactions during the sulfonation of 2-methylbenzoic acid derivatives?

- Stepwise functionalization : Pre-protect the carboxylic acid group (e.g., as a methyl ester) to reduce its electron-withdrawing effect, which can hinder sulfonation .

- Regioselective directing groups : Introduce temporary substituents (e.g., nitro groups) to direct sulfonation to the desired position, followed by removal .

- Low-temperature kinetics : Slow addition of chlorosulfonic acid at sub-zero temperatures minimizes polysulfonation .

Basic: What are the key physicochemical properties of this compound critical for solubility and stability in experimental settings?

- LogP (1.986) : Indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) .

- Thermal stability : Decomposes above 170°C; storage at 2–8°C in anhydrous conditions prevents hydrolysis .

- Hygroscopicity : The chlorosulfonyl group makes the compound moisture-sensitive; use desiccants during storage .

Advanced: How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other sulfonylating agents?

The chlorosulfonyl group acts as a strong electrophile , enabling reactions with nucleophiles (e.g., amines, hydrazines) to form sulfonamides or sulfonyl hydrazides. Compared to tosyl or mesyl groups:

- Higher reactivity : The electron-withdrawing carboxylic acid at position 2 enhances the electrophilicity of the sulfonyl chloride .

- Steric effects : The methyl group at position 2 may hinder nucleophilic attack, requiring optimized stoichiometry or elevated temperatures .

- Applications : Used to synthesize bioactive sulfonylhydrazides for anticancer studies, as demonstrated in derivatives targeting AMPK activation .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in drug discovery contexts?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like AMPK) to prioritize derivatives for synthesis .

- QSAR modeling : Correlate substituent effects (e.g., fluorine vs. methyl groups) with bioavailability or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.